molecular formula C12H19BN2O3 B1532314 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2223035-77-4

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Katalognummer: B1532314
CAS-Nummer: 2223035-77-4
Molekulargewicht: 250.1 g/mol
InChI-Schlüssel: LRZCARRDCNWOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is an organic compound that contains a pyrimidine ring substituted with an ethoxy group and a boronic ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine derivative. One common method is the reaction of 2-ethoxypyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium(II) acetate or palladium(0) complexes.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

    Cross-Coupling Products: Biaryl or vinyl-aryl compounds.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is utilized as a versatile building block in organic synthesis. Its boron moiety allows for the formation of carbon-boron bonds through various coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling : This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceutical and material sciences .
Reaction TypeDescription
Suzuki CouplingFormation of biaryl compounds from aryl halides
Negishi CouplingCoupling with organozinc reagents
Stille CouplingReaction with organotin compounds

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. Research indicates that compounds featuring boron can exhibit improved pharmacokinetic properties.

Potential Applications:

  • Anticancer Agents : Studies are exploring the use of boron-containing compounds in targeted cancer therapies due to their ability to form stable complexes with biomolecules .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of boron-containing pyrimidines in inhibiting specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations .

Materials Science

In materials science, this compound is being investigated for its potential use in the development of advanced materials such as polymers and nanocomposites.

Applications Include:

  • Polymer Synthesis : Used as a monomer or crosslinker to create boron-containing polymers with enhanced thermal and mechanical properties.
Material TypeProperties Enhanced
Boron-Doped PolymersImproved thermal stability and mechanical strength
NanocompositesEnhanced electrical conductivity and lightweight nature

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.

Vergleich Mit ähnlichen Verbindungen

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both an ethoxy group and a boronic ester group on the pyrimidine ring. This combination allows for versatile reactivity in organic synthesis, particularly in cross-coupling reactions, making it a valuable compound in the development of new materials and pharmaceuticals.

Biologische Aktivität

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2223035-77-4
  • Molecular Formula : C12H20BNO3
  • Molecular Weight : 221.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may function as a covalent inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

  • Covalent Bond Formation : The dioxaborolane moiety can form covalent bonds with nucleophilic residues in target proteins.
  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit kinases such as JAK3 and BMX with low nanomolar IC50 values.
  • Selectivity Profile : The compound exhibits selectivity against other kinases such as EGFR and HER family kinases.

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies:

Table 1: Biological Activity Summary

Target KinaseIC50 (nM)Selectivity
JAK3<0.1High
BMX2Moderate
EGFR>9000High
HER2>100Moderate

Case Studies

Several case studies have reported on the efficacy and safety profile of this compound in preclinical models.

Study 1: Inhibition of JAK3

A study conducted by MDPI demonstrated that derivatives of pyrimidine compounds with similar structures exhibited potent inhibitory activity against JAK3. The study highlighted the importance of the dioxaborolane group in enhancing selectivity and potency against JAK family kinases .

Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of related compounds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inhibiting key signaling pathways involved in cell proliferation .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound has been classified with warnings for acute toxicity if ingested and causes skin irritation upon contact . Further toxicological studies are needed to establish a comprehensive safety profile.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety’s reactivity. A common approach involves coupling a halogenated pyrimidine (e.g., 5-bromo-2-ethoxypyrimidine) with bis(pinacolato)diboron or a pinacol boronic ester derivative under palladium catalysis. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the reaction .
    Purification often employs column chromatography or recrystallization, with HPLC or LC-MS (≥95% purity) for validation .

Q. Advanced: How does the ethoxy substituent influence the compound’s reactivity in cross-coupling reactions compared to other pyrimidine derivatives?

Answer:
The ethoxy group at the 2-position is electron-donating , which increases the electron density of the pyrimidine ring. This can:

  • Enhance oxidative addition rates with Pd catalysts due to improved electron-richness at the coupling site .
  • Reduce steric hindrance compared to bulkier substituents (e.g., methoxy or trifluoromethoxy groups), facilitating transmetallation steps .
    However, the ethoxy group may also compete in side reactions (e.g., demethylation under strong basic conditions). Comparative studies with chloro or methoxy analogs suggest that ethoxy derivatives exhibit intermediate reactivity, balancing electronic effects and steric accessibility .

Q. Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy CH₃CH₂O– at δ 1.3–1.5 ppm and δ 4.0–4.2 ppm) and boronic ester signals (¹¹B NMR: δ 28–32 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₂BN₂O₃: calc. 277.17) .
  • X-ray Crystallography : For unambiguous structural confirmation, using software like SHELXL or OLEX2 for refinement .

Q. Advanced: How can researchers resolve contradictions in reaction yields when using this compound under varying conditions?

Answer:
Yield discrepancies often arise from:

  • Protodeboronation : Competing hydrolysis of the boronic ester in protic solvents. Mitigate by using anhydrous THF and degassed solvents .
  • Catalyst Poisoning : Trace impurities (e.g., oxygen or moisture) deactivate Pd catalysts. Employ rigorous Schlenk techniques or molecular sieves .
  • Substituent Effects : Ethoxy groups may alter electron density at the coupling site. Optimize base strength (e.g., Cs₂CO₃ > K₂CO₃) to balance reactivity and side reactions .
    Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Stability Monitoring : Periodic ¹H NMR to detect decomposition (e.g., loss of boronic ester peaks) .

Q. Advanced: Can this compound participate in non-traditional coupling reactions beyond Suzuki-Miyaura?

Answer:
Yes, its boronic ester enables:

  • Carbonylative Coupling : With CO gas to form ketones or amides .
  • ROS-Responsive Cleavage : Reacts with H₂O₂ (e.g., in cancer cells) to release active species, useful in prodrug design .
  • Borylation of C–H Bonds : Directed by transition metals (e.g., Ir or Rh catalysts) for late-stage functionalization .

Q. Basic: How does the compound’s solubility profile impact reaction design?

Answer:

  • Polar Solvents : Moderate solubility in DMF or DMSO facilitates homogeneous reactions.
  • Nonpolar Solvents : Limited solubility in hexane or toluene may necessitate phase-transfer catalysts .
    Pre-solubilization in warm THF (40–50°C) is recommended for solid-state reactions .

Q. Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Answer:

  • DFT Calculations : To model transition states and electronic effects (e.g., Gaussian or ORCA software).
  • Molecular Dynamics : Simulate solvent interactions using tools like GROMACS .
  • Crystallography Software : SHELXL or OLEX2 for analyzing steric constraints in crystal structures .

Q. Basic: What are common impurities observed during synthesis, and how are they removed?

Answer:

  • Deboronated Byproducts : Remove via silica gel chromatography (ethyl acetate/hexane eluent) .
  • Residual Palladium : Scavenge with activated charcoal or thiourea-functionalized resins .
  • Unreacted Halogenated Precursor : Separate using reverse-phase HPLC .

Q. Advanced: How can researchers leverage this compound in tandem catalytic systems?

Answer:

  • Sequential Coupling : Perform Suzuki-Miyaura followed by Buchwald-Hartwig amination to build complex heterocycles .
  • Multicomponent Reactions : Combine with isocyanides and aldehydes in Ugi-type reactions .
  • Dual Catalysis : Pair Pd with photoredox catalysts for C–B bond activation under visible light .

Eigenschaften

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-6-16-10-14-7-9(8-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCARRDCNWOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.